

Hemicholinium-3: A Comprehensive Technical Guide to its Structural and Chemical Properties

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Compound of Interest

Compound Name: Hemicholinium

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Introduction

Hemicholinium-3 (HC-3) is a powerful pharmacological tool extensively utilized in neuroscience research to investigate the intricacies of the cholinergic system. It is a synthetic organic compound renowned for its potent and selective inhibition of the high-affinity choline transporter (CHT).[1][2] This transporter plays a crucial, rate-limiting role in the synthesis of the neurotransmitter acetylcholine (ACh) by facilitating the uptake of choline into presynaptic nerve terminals.[1][2][3] By competitively blocking this transporter, **hemicholinium-3** effectively depletes acetylcholine stores, making it an invaluable agent for studying cholinergic transmission and its implications in various physiological and pathological states.[1][3][4] This technical guide provides a detailed overview of the structural and chemical properties of **hemicholinium-3**, its mechanism of action, quantitative data on its activity, and key experimental protocols.

Structural and Chemical Properties

Hemicholinium-3 is a bis-quaternary ammonium compound with a complex and specific three-dimensional structure that is crucial for its inhibitory activity.[5] Its chemical identity and key properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol	[6] [7] [8]
Alternate Names	2,2'-(4,4'-Biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium bromide)	[9]
Abbreviation	HC-3	[7] [8]
CAS Number	312-45-8	[6] [9] [10]
Chemical Formula	C24H34Br2N2O4	[6] [9] [10]
Molecular Weight	574.35 g/mol	[9] [10] [11]
Appearance	White to off-white solid	[10]
Solubility	Water (30 mg/mL), DMSO (30 mg/mL)	[11]

Mechanism of Action

Hemicholinium-3 functions as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT).[\[1\]](#) This means that **hemicholinium-3** and choline directly compete for the same binding site on the transporter protein.[\[1\]](#) The inhibition is reversible and its extent is dependent on the concentration of the inhibitor.[\[1\]](#) Due to its high affinity for the CHT, **hemicholinium-3** is a highly selective inhibitor of the high-affinity choline uptake system, with significantly less impact on low-affinity choline transport mechanisms when used at appropriate concentrations.[\[1\]](#)[\[6\]](#) By impeding choline reuptake, **hemicholinium-3** curtails the primary source of choline for acetylcholine synthesis, leading to a reduction in the amount of acetylcholine available for release into the synaptic cleft.[\[3\]](#)[\[4\]](#)

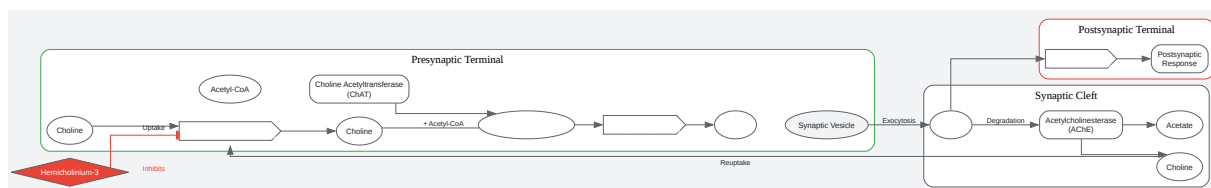
Quantitative Data on Inhibitory Activity

The potency of **hemicholinium-3** as an inhibitor of choline uptake has been determined in a variety of experimental models. The following table summarizes key inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

Parameter	Value	Experimental System	Reference(s)
Ki	25 nM	High-affinity choline transporter (HACU)	[10] [11]
Ki	1.3 nM	Human high-affinity choline transporter (hCHT1) expressed in <i>Xenopus</i> oocytes	[2]
Ki	13.3 μ M	NCI-H69 cells ([3H]choline uptake)	[2] [10]
IC50	18 nM	Sodium-dependent high-affinity choline uptake	[10]
IC50	693 nM	[3H]acetylcholine release	[10] [11]
IC50	897 nM	Epibatidine-evoked contraction	[10] [11]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the cholinergic signaling pathway at the synapse and the specific point of inhibition by **hemicholinium-3**.



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Cholinergic signaling pathway and inhibition by **Hemicholinium-3**.

Experimental Protocols

A fundamental technique for characterizing the activity of **hemicholinium-3** is the high-affinity choline uptake assay, often performed using synaptosomes.

High-Affinity Choline Uptake Assay in Synaptosomes

This protocol outlines the measurement of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of **hemicholinium-3**.^[2]

1. Preparation of Synaptosomes:

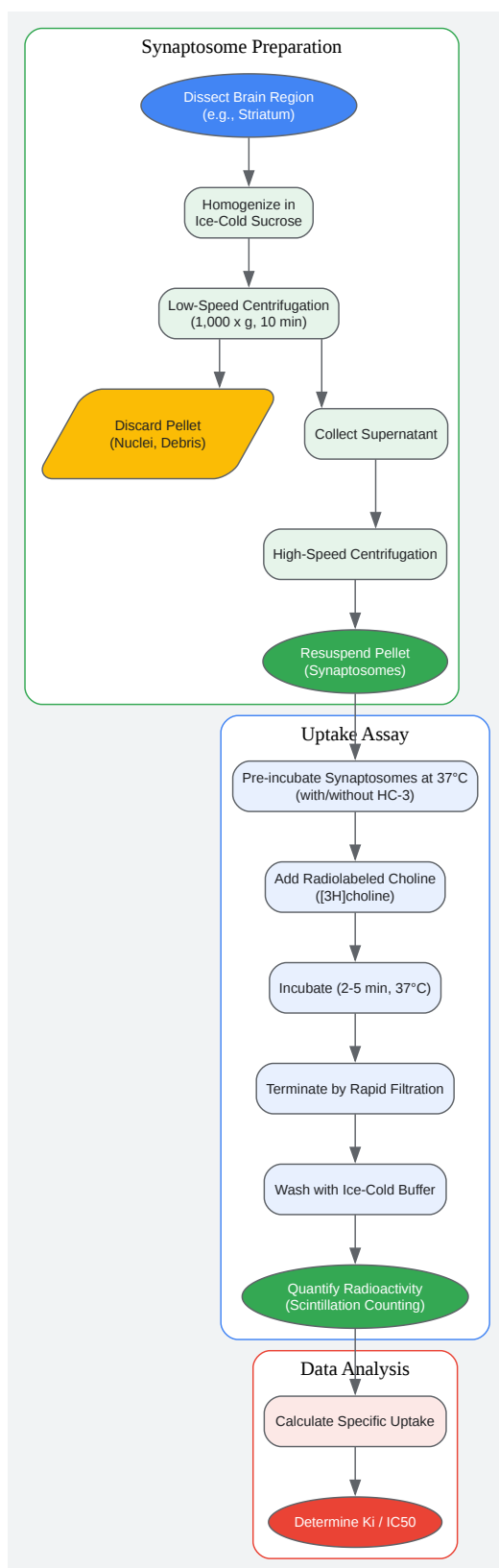
- **Tissue Homogenization:** The brain region of interest (e.g., striatum or hippocampus) is dissected in an ice-cold 0.32 M sucrose solution.^[2] The tissue is then homogenized using a glass-Teflon homogenizer.^[2]
- **Differential Centrifugation:** The homogenate undergoes centrifugation at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.^[2] The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

2. Choline Uptake Assay:

- **Pre-incubation:** Aliquots of the synaptosomal suspension are pre-incubated for 5-10 minutes at 37°C.^[2] This is performed in the presence or absence of a high concentration of **hemicholinium-3** (e.g., 1 μ M) to determine non-specific uptake.^[2]
- **Initiation of Uptake:** The uptake reaction is initiated by adding a low concentration of radiolabeled choline, such as [3H]choline or [14C]choline.^[2]
- **Incubation:** The mixture is incubated for a brief period (e.g., 2-5 minutes) at 37°C to measure the initial rate of choline uptake.^[2]
- **Termination of Uptake:** The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.
- **Quantification:** The radioactivity retained on the filters, which corresponds to the amount of choline taken up by the synaptosomes, is measured using liquid scintillation counting.
- **Data Analysis:** The specific high-affinity choline uptake is calculated by subtracting the non-specific uptake (measured in the presence of excess **hemicholinium-3**) from the total uptake. The inhibitory effect of varying concentrations of **hemicholinium-3** can then be determined to calculate K_i or IC_{50} values.

Experimental Workflow: High-Affinity Choline Uptake Assay

The following diagram provides a visual representation of the experimental workflow for the high-affinity choline uptake assay.



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